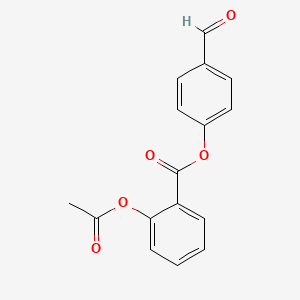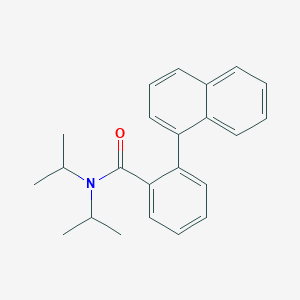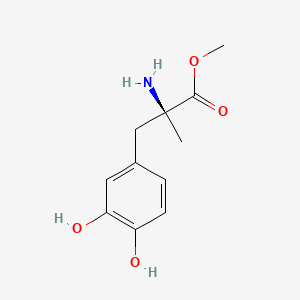
Pindolol Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pindolol Glucuronide is a metabolite of Pindolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris . This compound is formed through the process of glucuronidation, where Pindolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pindolol Glucuronide involves the enzymatic reaction of Pindolol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT catalyzes the transfer of glucuronic acid to Pindolol, forming this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its nature as a metabolite. it can be synthesized in vitro using liver microsomes or recombinant UGT enzymes to facilitate the glucuronidation process .
Análisis De Reacciones Químicas
Types of Reactions: Pindolol Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating the parent compound, Pindolol .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: These reactions are less common for this compound due to its stable glucuronide conjugate structure.
Major Products Formed:
Hydrolysis: Pindolol and glucuronic acid.
Aplicaciones Científicas De Investigación
Pindolol Glucuronide has several applications in scientific research:
Mecanismo De Acción
Pindolol Glucuronide itself is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Pindolol. The parent compound, Pindolol, exerts its effects by non-selectively blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure . This action is mediated through the inhibition of epinephrine and norepinephrine binding to these receptors .
Comparación Con Compuestos Similares
- Propranolol Glucuronide
- Metoprolol Glucuronide
- Atenolol Glucuronide
Comparison: Pindolol Glucuronide is unique due to its formation from Pindolol, which has intrinsic sympathomimetic activity (ISA). This property allows Pindolol to partially activate beta-adrenergic receptors while blocking them, providing a balance between reducing heart rate and maintaining cardiac output . In contrast, other beta-blockers like Propranolol and Atenolol do not possess ISA, leading to different pharmacodynamic profiles .
Propiedades
Número CAS |
93860-29-8 |
|---|---|
Fórmula molecular |
C₂₀H₂₈N₂O₈ |
Peso molecular |
424.44 |
Sinónimos |
2-(1H-Indol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl β-D-Glucopyranosiduronic Acid; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)


